2-Allyl-2-methylcyclopentanone

Description

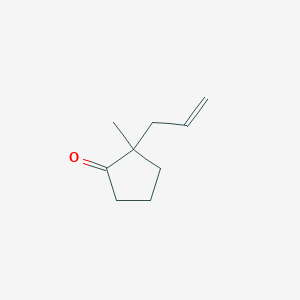

The compound 2-Allyl-2-methylcyclopentanone (hypothetical structure) is a substituted cyclopentanone featuring an allyl (C₃H₅) and a methyl (CH₃) group at the 2-position of the cyclopentane ring. However, the provided evidence primarily describes 2-Allyl-2-methyl-1,3-cyclopentanedione (CAS 26828-48-8), a structurally distinct derivative with two ketone groups at the 1- and 3-positions of the ring . For this article, comparisons will focus on structurally analogous cyclopentanones and cyclopentanediones, leveraging available data to infer trends.

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-2-prop-2-enylcyclopentan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O/c1-3-6-9(2)7-4-5-8(9)10/h3H,1,4-7H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSXUIHHSGKKPNJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC1=O)CC=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Allyl-2-methylcyclopentanone can be synthesized through various methods. One common approach involves the dehydration of the diol obtained by oxidizing 1-methylcyclopentene with a mixture of hydrogen peroxide and formic acid . Another method includes the catalytic amounts of weak bases such as sodium carbonate to carry out the ketonic decarboxylation of adipic acid into cyclopentanone .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of ketone synthesis, such as catalytic hydrogenation and decarboxylation, can be applied on a larger scale.

Chemical Reactions Analysis

Types of Reactions

2-Allyl-2-methylcyclopentanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The allyl group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., Grignard reagents) can be employed.

Major Products Formed

Oxidation: Carboxylic acids or aldehydes.

Reduction: Alcohols.

Substitution: Various substituted cyclopentanone derivatives.

Scientific Research Applications

2-Allyl-2-methylcyclopentanone has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

Industry: Used in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-Allyl-2-methylcyclopentanone involves its interaction with various molecular targets and pathways. The ketone group can undergo nucleophilic addition reactions, while the allyl group can participate in electrophilic addition and substitution reactions. These interactions can lead to the formation of various products, depending on the reaction conditions and reagents used.

Comparison with Similar Compounds

Notes on Discrepancies and Limitations

- The closest analog is the dione derivative , suggesting a need to verify the compound’s intended structure.

- Data gaps (e.g., boiling points for hexyl derivatives) limit direct comparisons. Further experimental studies are recommended.

Biological Activity

2-Allyl-2-methylcyclopentanone is a cyclic ketone with potential biological activities that have garnered interest in various fields, including medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which contributes to its diverse biological effects.

Chemical Structure and Properties

The chemical formula of this compound is . Its structure includes a cyclopentanone ring with an allyl group and a methyl group, which influences its reactivity and interaction with biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity . In particular, it has been studied for its effectiveness against various bacterial strains. A study reported that the compound showed significant inhibition against Gram-positive bacteria, suggesting potential applications in developing new antimicrobial agents .

Cytotoxicity and Antiproliferative Effects

The compound has also demonstrated cytotoxic and antiproliferative properties. In vitro studies revealed that this compound can inhibit the growth of cancer cell lines, indicating its potential as a therapeutic agent in oncology. Notably, its mechanism may involve inducing apoptosis in cancer cells, although the precise pathways remain under investigation .

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory activity of this compound. Preliminary studies suggest that it may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation. The exact mechanisms are still being explored but could involve the inhibition of pro-inflammatory cytokines .

The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets, such as enzymes and receptors involved in inflammation and cell proliferation. Its structural features allow it to fit into active sites of these biological molecules, leading to alterations in their function.

Study on Antimicrobial Activity

In a controlled experiment assessing the antimicrobial properties of this compound, researchers found that it inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL. The study concluded that the compound could serve as a lead for developing new antibacterial agents .

Cytotoxicity Assessment

A cytotoxicity assay conducted on human cancer cell lines (e.g., HeLa and MCF-7) demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability. The IC50 values were calculated to be approximately 25 µM for HeLa cells, indicating significant antiproliferative activity .

Summary Table of Biological Activities

Q & A

Q. What are the common synthetic routes for 2-Allyl-2-methylcyclopentanone, and what factors influence yield optimization?

- Methodological Answer: A widely used synthesis involves reacting cyclopentanone derivatives with allyl halides or acyl chlorides under basic conditions. For example, cyclopentanone can react with allyl chloride in the presence of triethylamine (Et₃N) to introduce the allyl group. Anhydrous conditions are critical to prevent hydrolysis of intermediates, as moisture can deactivate the base or lead to side reactions. Yield optimization requires precise temperature control (e.g., 0–25°C) and stoichiometric ratios of reagents. Continuous flow reactors may improve scalability and reproducibility .

Q. How should researchers handle and store this compound to ensure stability during experiments?

- Methodological Answer: Store the compound in a cool, dry environment (<25°C) under inert gas (e.g., nitrogen or argon) to prevent oxidation. Use amber glass containers to minimize light-induced degradation. Static discharge precautions are essential during transfer due to its organic volatility. Safety protocols include using anti-static equipment and grounding containers. For handling, wear nitrile gloves and conduct reactions in a fume hood to avoid inhalation .

Q. What spectroscopic techniques are recommended for characterizing this compound?

- Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is primary for structural confirmation, with key signals at δ 5.8–5.2 ppm (allyl protons) and δ 210–220 ppm (cyclopentanone carbonyl carbon). Infrared (IR) spectroscopy can confirm the ketone group (C=O stretch ~1700 cm⁻¹). Mass spectrometry (MS) via electron ionization (EI) provides molecular ion peaks and fragmentation patterns. For purity assessment, use HPLC with a C18 column and UV detection at 254 nm .

Advanced Research Questions

Q. What strategies enable enantioselective synthesis of this compound derivatives?

- Methodological Answer: Enantioselective methods include asymmetric catalysis using chiral ligands. For example, palladium-catalyzed allylic alkylation with phosphine ligands (e.g., BINAP) can induce chirality. Alternatively, enzymatic resolution with lipases (e.g., Candida antarctica) selectively hydrolyzes one enantiomer. X-ray crystallography (via SHELX programs) is critical for absolute configuration determination. Data collection involves 2° measurement intervals with 2-minute exposure times per frame .

Q. How can computational chemistry predict the reactivity of this compound in novel reactions?

- Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and activation energies for allyl-group reactions. Molecular docking studies assess binding affinities in biological targets (e.g., enzyme active sites). Software like Gaussian or ORCA can simulate reaction pathways, while PubChem data (e.g., Canonical SMILES: C1CC(C(=O)C1)CC(=C)C) provides structural inputs for simulations .

Q. How do researchers resolve contradictions in stereochemical outcomes across different synthesis protocols?

- Methodological Answer: Contradictions often arise from varying reaction conditions (e.g., solvent polarity, catalyst loading). Systematic Design of Experiments (DoE) identifies critical variables. For example, polar aprotic solvents (e.g., DMF) may favor SN2 mechanisms, while non-polar solvents (e.g., toluene) promote radical pathways. Chiral chromatography (e.g., Chiralcel OD-H column) separates enantiomers for comparative analysis. Cross-validate results with circular dichroism (CD) spectroscopy .

Q. What role does this compound play in structure-activity relationship (SAR) studies for drug discovery?

- Methodological Answer: The allyl group enhances lipophilicity, improving membrane permeability in bioactive molecules. SAR studies often modify the cyclopentanone ring (e.g., substituting methyl or allyl groups) to optimize binding to targets like G-protein-coupled receptors (GPCRs). Biological assays (e.g., IC₅₀ measurements in enzyme inhibition) quantify activity. Compare analogs (e.g., 2-Hexyl-2-methylcyclopentanone) to assess chain length effects on potency .

Data Analysis & Experimental Design

Q. How should researchers design experiments to optimize reaction conditions for novel derivatives?

- Methodological Answer: Use response surface methodology (RSM) with variables like temperature, catalyst loading, and solvent polarity. Analyze via ANOVA to identify significant factors. For example, a central composite design (CCD) can map yield vs. time/temperature interactions. Validate with triplicate runs and statistical tools (e.g., JMP or Minitab) .

Q. What protocols ensure reproducibility in crystallographic studies of this compound derivatives?

- Methodological Answer: Crystallize derivatives in inert atmospheres using slow evaporation (e.g., pentane/ether mixtures). Collect X-ray data at 100 K to minimize thermal motion. Refine structures with SHELXL using full-matrix least-squares on F². Anisotropic displacement parameters are assigned to non-hydrogen atoms, while hydrogen atoms are placed geometrically. Deposit CIF files in the Cambridge Structural Database (CSD) for peer validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.